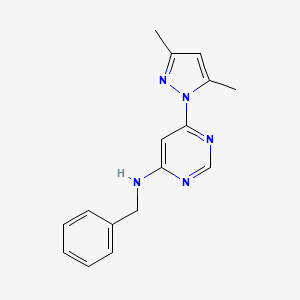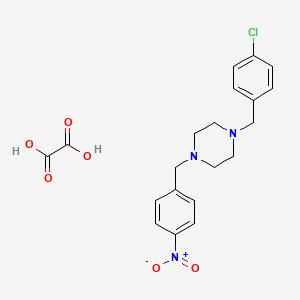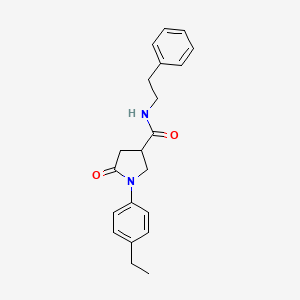![molecular formula C15H18ClNO6 B5152271 8,9-dimethoxy-5-methyl-2,3-dihydro-1H-pyrrolo[2,1-a]isoquinolinium perchlorate](/img/structure/B5152271.png)
8,9-dimethoxy-5-methyl-2,3-dihydro-1H-pyrrolo[2,1-a]isoquinolinium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,9-dimethoxy-5-methyl-2,3-dihydro-1H-pyrrolo[2,1-a]isoquinolinium perchlorate is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has been found to have a variety of effects on the body, and its mechanism of action has been the subject of much investigation. In
Mechanism of Action
The mechanism of action of 8,9-dimethoxy-5-methyl-2,3-dihydro-1H-pyrrolo[2,1-a]isoquinolinium perchlorate is not fully understood. However, it is believed to act primarily by modulating the activity of certain neurotransmitters in the brain, including dopamine and serotonin. This modulation may be responsible for the compound's effects on behavior and neurological function.
Biochemical and Physiological Effects
Studies have shown that 8,9-dimethoxy-5-methyl-2,3-dihydro-1H-pyrrolo[2,1-a]isoquinolinium perchlorate has a variety of biochemical and physiological effects. For example, it has been found to increase the release of dopamine and serotonin in the brain, leading to changes in behavior and mood. It has also been found to have anxiolytic and anti-depressant effects, as well as potential applications in the treatment of certain neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 8,9-dimethoxy-5-methyl-2,3-dihydro-1H-pyrrolo[2,1-a]isoquinolinium perchlorate in lab experiments is its ability to modulate the activity of certain neurotransmitters. This makes it a useful tool for studying the effects of these neurotransmitters on behavior and neurological function. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Future Directions
There are many potential future directions for research on 8,9-dimethoxy-5-methyl-2,3-dihydro-1H-pyrrolo[2,1-a]isoquinolinium perchlorate. For example, researchers may explore its potential applications in the treatment of neurological disorders such as depression and anxiety. They may also investigate its effects on other neurotransmitters and their associated behaviors. Additionally, researchers may study the compound's potential toxicity and develop methods for minimizing its negative effects.
Conclusion
In conclusion, 8,9-dimethoxy-5-methyl-2,3-dihydro-1H-pyrrolo[2,1-a]isoquinolinium perchlorate is a complex chemical compound that has been studied extensively for its potential use in scientific research. Its ability to modulate the activity of certain neurotransmitters makes it a useful tool for studying behavior and neurological function. However, its potential toxicity must be carefully monitored in lab experiments. There are many potential future directions for research on this compound, including its potential applications in the treatment of neurological disorders and its effects on other neurotransmitters.
Synthesis Methods
The synthesis of 8,9-dimethoxy-5-methyl-2,3-dihydro-1H-pyrrolo[2,1-a]isoquinolinium perchlorate is a complex process that involves several steps. One method for synthesizing this compound involves the reaction of 2,3-dihydro-1H-pyrrolo[2,1-a]isoquinoline with methyl iodide and sodium hydride, followed by the reaction of the resulting compound with dimethyl sulfate and perchloric acid.
Scientific Research Applications
8,9-dimethoxy-5-methyl-2,3-dihydro-1H-pyrrolo[2,1-a]isoquinolinium perchlorate has been studied extensively for its potential use in scientific research. This compound has been found to have a variety of effects on the body, including its ability to modulate the activity of certain neurotransmitters. It has also been found to have potential applications in the treatment of certain neurological disorders.
properties
IUPAC Name |
8,9-dimethoxy-5-methyl-2,3-dihydro-1H-pyrrolo[2,1-a]isoquinolin-4-ium;perchlorate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18NO2.ClHO4/c1-10-7-11-8-14(17-2)15(18-3)9-12(11)13-5-4-6-16(10)13;2-1(3,4)5/h7-9H,4-6H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMGFAJJXGNRLW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(C=C2C3=[N+]1CCC3)OC)OC.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8,9-dimethoxy-5-methyl-2,3-dihydro-1H-pyrrolo[2,1-a]isoquinolin-4-ium;perchlorate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(4-isopropylphenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5152210.png)
![5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5152211.png)
![ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B5152224.png)
![N-(3-bromophenyl)-2-{[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5152239.png)
![N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]-1-naphthamide](/img/structure/B5152243.png)

![2-(4-ethyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B5152257.png)
![methyl N-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-L-valinate](/img/structure/B5152263.png)

![3-{1-[(5-acetyl-3-thienyl)carbonyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5152278.png)
![6-methyl-5-[5-(1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5152285.png)
